2-Methylsulfanyl-5-phenyl-1,3-thiazole-4-carboxylic acid
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Overview
Description
2-Methylsulfanyl-5-phenyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylsulfanyl-5-phenyl-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with α-haloketones, followed by oxidation and subsequent functional group transformations . The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as iodine or other halogen sources .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Methylsulfanyl-5-phenyl-1,3-thiazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, often in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions include various oxidized or reduced forms of the thiazole ring, as well as substituted derivatives with different functional groups attached to the sulfur atom .
Scientific Research Applications
2-Methylsulfanyl-5-phenyl-1,3-thiazole-4-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 2-Methylsulfanyl-5-phenyl-1,3-thiazole-4-carboxylic acid exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, it may act by interfering with DNA replication and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
- 2-Phenyl-5-methyl-1,3-thiazole-4-carboxylic acid
- 2-Methylsulfanyl-1,3-thiazole-4-carboxylic acid
- 5-Phenyl-1,3-thiazole-4-carboxylic acid
Comparison: Compared to these similar compounds, 2-Methylsulfanyl-5-phenyl-1,3-thiazole-4-carboxylic acid is unique due to the presence of both a phenyl group and a methylsulfanyl group on the thiazole ring. This combination of substituents enhances its chemical reactivity and potential biological activity, making it a more versatile compound for various applications .
Properties
Molecular Formula |
C11H9NO2S2 |
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Molecular Weight |
251.3 g/mol |
IUPAC Name |
2-methylsulfanyl-5-phenyl-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C11H9NO2S2/c1-15-11-12-8(10(13)14)9(16-11)7-5-3-2-4-6-7/h2-6H,1H3,(H,13,14) |
InChI Key |
PUBLRHMZMOTZHN-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=C(S1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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